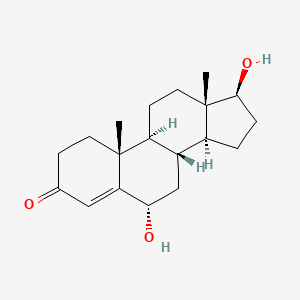

6alpha-Hydroxytestosterone

Description

Precursor Substrates and Enzymatic Hydroxylation Reactions

The journey to 6alpha-hydroxytestosterone begins with its parent compound and a highly specific enzymatic reaction.

Testosterone (B1683101) is the principal precursor for the synthesis of this compound. nih.govnih.gov This androgenic steroid, with its characteristic four-ring structure, serves as the molecular scaffold upon which enzymes act. The conversion to its 6alpha-hydroxylated form is a significant metabolic route. In fact, the formation of this compound has been identified in human fetal liver microsomes, highlighting its relevance from early development. nih.govnih.gov

The hydroxylation of testosterone to form this compound is a regioselective reaction, meaning the hydroxyl group is added to a specific carbon atom—in this case, the 6-alpha position of the steroid nucleus. This precision is a hallmark of enzymatic catalysis. While other hydroxylated forms of testosterone exist, such as 6beta-hydroxytestosterone (B48783), the formation of the 6-alpha isomer is catalyzed by a distinct set of enzymes. nih.gov It's noteworthy that a separate saturated steroid 6alpha-hydroxylase has been identified in extrahepatic tissues that acts on precursors like 5alpha-dihydroprogesterone, but the 6alpha-hydroxylation of delta4-3-ketosteroids like testosterone is attributed to cytochrome P450 enzymes. nih.gov

Cytochrome P450 Monooxygenases Involved in 6alpha-Hydroxylation

The enzymatic heavy lifting in the formation of this compound is performed by a superfamily of enzymes known as cytochrome P450s (CYPs). nih.govasm.org These proteins are central to the metabolism of a vast array of endogenous and exogenous compounds.

Several specific cytochrome P450 isoforms have been implicated in the 6alpha-hydroxylation of testosterone. Research has identified members of the CYP3A, CYP2B, and CYP2C subfamilies as being involved. nih.gov

CYP3A: Members of the CYP3A family, particularly CYP3A4, are known to be involved in the 6-alpha hydroxylation of bile acids, and this activity correlates with testosterone 6-beta hydroxylation, suggesting a role for this enzyme family in testosterone metabolism. amegroups.orgdrugbank.com While CYP3A4 is a major catalyst for 6beta-hydroxylation, its involvement in 6alpha-hydroxylation is also recognized. nih.govresearchgate.net

CYP2C: The CYP2C subfamily also contributes to testosterone metabolism. Specifically, CYP2C8 has been identified as a catalyst for paclitaxel (B517696) 6alpha-hydroxylation, a reaction often used as a marker for this enzyme's activity. nih.govresearchgate.netdrugbank.com While direct evidence for its role in testosterone 6alpha-hydroxylation is being established, its involvement in the 6alpha-hydroxylation of other steroids points to its potential significance.

P450IIA1 (CYP2A1): In rats, the cytochrome P450IIA1 has been shown to catalyze both the 7-alpha and 6-alpha hydroxylation of testosterone. nih.govnih.gov

The following table summarizes the key P450 isoforms and their role in testosterone hydroxylation:

| P450 Isoform | Substrate(s) | Primary Hydroxylation Product(s) of Testosterone | Research Model |

| CYP3A4 | Testosterone, Bile Acids | 6beta-Hydroxytestosterone, 6alpha-Hydroxylated bile acids | Human Liver Microsomes amegroups.orgdrugbank.com |

| CYP2C8 | Paclitaxel, Zopiclone | Paclitaxel 6alpha-hydroxylation | Human Liver Microsomes nih.govresearchgate.net |

| P450IIA1 (CYP2A1) | Testosterone | 7alpha- and this compound | Rat nih.govnih.gov |

| CYP2B, CYP2C, CYP3A | Testosterone | 2alpha-, 6beta-, 16alpha-, 16beta-OHT, Androstenedione (B190577) (induced) | Rat Brain Microsomes nih.gov |

The catalytic activity of cytochrome P450 enzymes is dependent on a supply of electrons. This is facilitated by NADPH-cytochrome P450 reductase (CPR), which transfers electrons from NADPH to the P450 enzyme. uniprot.org This electron transfer is a crucial step in the monooxygenase reaction, enabling the activation of molecular oxygen and subsequent hydroxylation of the substrate. uniprot.org For optimal activity, some CYP isoforms, like CYP3A4 and CYP3A5, also require cytochrome b5. nih.gov

The expression and activity of the cytochrome P450 enzymes involved in testosterone metabolism can vary significantly between different research models, tissues, and under different physiological or pathological conditions. For instance, in control rats, the primary metabolite of testosterone in the brain is this compound. nih.gov However, treatment with phenytoin (B1677684), an antiepileptic drug, can induce the expression of certain CYP isoforms (like CYP2B1), leading to a significant increase in the formation of other hydroxylated metabolites. nih.gov

Furthermore, studies in human liver microsomes have shown a strong correlation between the levels of CYP3A4 and the 6-alpha hydroxylation of bile acids, a reaction that is also linked to testosterone metabolism. amegroups.orgdrugbank.com The expression of CYP3A isoforms can also be influenced by factors such as sex, with some studies suggesting sex-dependent regulation. researchgate.net

The following table provides a snapshot of findings on the differential activity of P450 enzymes:

| Research Model | Condition | Key Finding | Reference |

| Rat Brain Microsomes | Control | This compound is the main metabolite. | nih.gov |

| Rat Brain Microsomes | Phenytoin-induced | Increased metabolism to 2alpha-, 6beta-, 16alpha-, 16beta-OHT and androstenedione. | nih.gov |

| Human Liver Microsomes | N/A | Strong correlation between CYP3A4 levels and 6alpha-hydroxylation of bile acids. | amegroups.orgdrugbank.com |

| Mouse Liver | Ablation of glucocorticoid receptor in noradrenergic system | Reduced CYP3A activity in females. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

2944-87-8 |

|---|---|

Molecular Formula |

C19H28O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1 |

InChI Key |

XSEGWEUVSZRCBC-QXROXWLYSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 6alpha Hydroxytestosterone

Regioselectivity and Stereoselectivity of Hydroxylation at the C-6 Position

The hydroxylation of testosterone (B1683101) at the C-6 position is a prime example of the regioselectivity and stereoselectivity exhibited by cytochrome P450 enzymes. These enzymes can precisely control which hydrogen atom on the steroid nucleus is replaced by a hydroxyl group.

The stereochemical outcome of testosterone hydroxylation at the C-6 position is highly dependent on the specific P450 enzyme involved. In adult humans, the major drug-metabolizing enzyme, CYP3A4, demonstrates remarkable stereoselectivity, almost exclusively producing 6beta-hydroxytestosterone (B48783). researchgate.netnih.govexlibrisgroup.com Research using isotopically labeled testosterone has shown that CYP3A4 specifically abstracts the hydrogen atom from the beta-face of the steroid and rebounds the oxygen to the same face, with no removal of the 6alpha-hydrogen observed. researchgate.netnih.govexlibrisgroup.com

This high degree of selectivity indicates that the enzyme's active site architecture imposes strict structural constraints, orienting the testosterone molecule in a way that makes the 6beta-position the overwhelmingly favored site for oxidation. researchgate.netnih.gov However, other P450 isoforms or enzymes in different species can exhibit different selectivity. For instance, studies in rat brain microsomes have identified monoclonal antibodies that can inhibit the formation of 6alpha-hydroxylated metabolites, suggesting the involvement of different P450s (like P450b, P450e, and P450a) in this specific transformation. ebi.ac.uk Fungal P450 enzymes have also been shown to catalyze both 6beta- and 7beta-hydroxylation of testosterone, highlighting the diverse regioselectivity possible within this enzyme superfamily. asm.org

The catalytic mechanism for the hydroxylation of aliphatic carbons by cytochrome P450 enzymes is widely accepted to be a two-step process known as the "hydrogen abstraction/oxygen rebound" mechanism. jst.go.jpmdpi.comnih.gov

Hydrogen Atom Abstraction : The process begins after the activation of molecular oxygen at the heme iron center of the P450 enzyme, forming a highly reactive ferryl-oxo intermediate (Compound I). jst.go.jp This potent oxidizing species then abstracts a hydrogen atom from the substrate (in this case, the C-6 position of testosterone), creating a transient carbon radical on the steroid and a ferryl-hydroxyl intermediate. jst.go.jpnih.gov The hydrogen abstraction step is considered to have the highest energy barrier in the catalytic cycle. mdpi.com

Oxygen Rebound : In the second step, the hydroxyl group bound to the iron center "rebounds" to the carbon radical, forming the hydroxylated product, 6alpha-hydroxytestosterone. jst.go.jpnih.gov The extreme reactivity and short lifetime of the intermediates mean this process occurs very rapidly within the confines of the enzyme's active site. nih.gov This mechanism explains how the enzyme can insert an oxygen atom into a typically unreactive C-H bond with high regio- and stereoselectivity. researchgate.netnih.gov

Stereochemical Considerations for 6alpha- vs. 6beta-Hydroxylation

Kinetic Characterization of Enzymatic Reactions Forming this compound

The efficiency and rate of this compound formation are described by kinetic parameters, primarily the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, and Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. ucl.ac.uk These values are crucial for predicting how an enzyme will behave under different substrate concentrations. ucl.ac.uksci-hub.se

While extensive kinetic data exists for the major testosterone metabolite, 6beta-hydroxytestosterone, specific Km and Vmax values for this compound formation are less commonly reported due to its status as a minor metabolite in many systems. However, studies on other 6alpha-hydroxylation reactions, such as that of paclitaxel (B517696) by CYP2C8, have shown that these parameters can be significantly influenced by experimental conditions, such as the presence of albumin in the incubation medium. researchgate.net For paclitaxel 6alpha-hydroxylation, the addition of BSA was found to decrease the Km value, indicating a higher apparent affinity of the enzyme for the substrate under these conditions. researchgate.net Determining these kinetic parameters for this compound requires incubating the enzyme source (e.g., liver microsomes) with varying testosterone concentrations and quantifying the product formation, often using methods like UPLC-MS/MS. google.com

Kinetic Isotope Effect (KIE) studies, where a hydrogen atom at the site of reaction is replaced by a heavier isotope like deuterium (B1214612) (D) or tritium (B154650) (T), are powerful tools for elucidating reaction mechanisms. A significant KIE (a slower reaction rate with the heavier isotope) indicates that the C-H bond cleavage is a rate-limiting step in the reaction. researchgate.netnih.gov

For testosterone hydroxylation by human CYP3A4, studies using 6alpha-deuterated testosterone showed that the 6alpha-hydrogen was not removed during the formation of 6beta-hydroxytestosterone. nih.govexlibrisgroup.comexlibrisgroup.com This provides strong evidence that CYP3A4 does not abstract the hydrogen from the alpha-face at the C-6 position. nih.govexlibrisgroup.comexlibrisgroup.com Conversely, a very large intrinsic KIE of 15 was calculated for the abstraction of the 6beta-hydrogen, confirming that C-H bond breaking is chemically significant in that reaction. researchgate.netnih.govexlibrisgroup.com The absence of a KIE for the 6alpha-position when analyzing CYP3A4 activity underscores the high stereoselectivity of the enzyme for the 6beta-position.

Determination of Apparent Km and Vmax Values

Modulation of 6alpha-Hydroxylase Activity in Research Models

The enzymatic activity responsible for producing this compound can be altered by various factors, including exposure to certain chemicals and hormonal status. This modulation is often studied in animal models and cell cultures.

In studies using cryopreserved rat hepatocytes, the formation of various hydroxylated testosterone metabolites was measured following exposure to inducing agents. Treatment with phenobarbital (B1680315), a known inducer of CYP enzymes, resulted in a modest 1.0-fold change in this compound formation, suggesting it was not significantly induced under these conditions compared to other metabolites. nih.gov

In another research model, the administration of androstenedione (B190577) to pregnant rats led to a significant increase in the formation of this compound, but only at the highest dose tested. ebi.ac.uk Furthermore, research in CD-1 mice has identified significant sex-dependent differences in testosterone metabolism, particularly in 6alpha- and 15alpha-hydroxylase activities. nih.gov The ratio of these two metabolites was found to be a sensitive indicator of the animal's androgen status, with the antiandrogen vinclozolin (B1683831) causing a significant increase in the 6alpha/15alpha-hydroxylase ratio. nih.gov

The following table summarizes the induction of testosterone hydroxylase activities in cryopreserved rat hepatocyte cultures after treatment with phenobarbital.

| Metabolite | Induction Factor |

| 2alpha-Hydroxytestosterone | 1.6 |

| 2beta-Hydroxytestosterone | 2.2 |

| This compound | 1.0 |

| 6beta-Hydroxytestosterone | 2.1 |

| 7alpha-Hydroxytestosterone | 5.6 |

| 15beta-Hydroxytestosterone | 2.4 |

| 1this compound | 3.6 |

| 16beta-Hydroxytestosterone | 4.5 |

| 4-Androsten-3,17-dione | 0.9 |

| Data sourced from a study on cryopreserved rat hepatocytes treated with 0.75 mM phenobarbital for 72 hours. nih.gov |

Induction and Inhibition by Xenobiotics and Endogenous Compounds

The enzymatic pathways leading to this compound are subject to modulation by a range of chemical compounds, including pharmaceuticals (xenobiotics) and substances produced by the body (endogenous compounds). These interactions can either enhance (induce) or decrease (inhibit) the rate of its formation.

Phenytoin (B1677684): The anti-epileptic drug phenytoin has demonstrated a complex, species-dependent effect on testosterone metabolism. In studies using rat brain microsomes, this compound is a primary metabolite in untreated control animals. However, following treatment with phenytoin, there is a significant shift in metabolic activity. Instead of increasing 6alpha-hydroxylation, phenytoin induces CYP isoforms (from the CYP2B, CYP2C, and CYP3A subfamilies) that markedly increase the formation of other metabolites, such as 2alpha-, 6beta-, and 1this compound nih.gov. In contrast, research on mouse brain microsomes showed that phenytoin treatment did not cause a significant change in the metabolism of this compound, while it enhanced other hydroxylation pathways nih.gov. This indicates that phenytoin redirects testosterone metabolism rather than uniformly inducing all of its oxidative pathways.

Androstenedione: This endogenous steroid hormone, also used as a dietary supplement, can act as an inducer of the enzymes that metabolize testosterone. Research in female rats has shown that administration of high oral doses of androstenedione leads to a significant increase in the hepatic formation of this compound from testosterone. This effect was observed in pregnant rats at the highest dose level (60 mg/kg/day) ebi.ac.uk.

Erythromycin (B1671065): The macrolide antibiotic erythromycin is a well-documented inhibitor of CYP3A4 nih.gov. It engages in competitive inhibition with other substrates of this enzyme. Studies have shown that erythromycin and testosterone mutually inhibit each other's metabolism, which is catalyzed by CYP3A4 capes.gov.br. Given that CYP3A4 is implicated in steroid 6α-hydroxylation, it is inferred that erythromycin can inhibit the formation of this compound by competing with testosterone for the enzyme's active site drugbank.com.

| Compound | Type | Effect on 6α-Hydroxytestosterone Formation | Mechanism/Enzyme(s) Involved | Model System | Citation |

|---|---|---|---|---|---|

| Phenytoin | Xenobiotic | No significant change or redirection of metabolism | Induces other CYP pathways (CYP2B, CYP2C, CYP3A), shifting metabolism away from 6α-hydroxylation. | Rat Brain, Mouse Brain | nih.govnih.gov |

| Androstenedione | Endogenous/Xenobiotic | Induction | Induces hepatic cytochrome P450 enzymes responsible for testosterone hydroxylation. | Female Rat Liver | ebi.ac.uk |

| Erythromycin | Xenobiotic | Inhibition (inferred) | Competitive inhibitor of CYP3A4, which is involved in steroid 6α-hydroxylation. | Human Liver Microsomes | drugbank.comcapes.gov.br |

| Glucocorticoids (e.g., Dexamethasone) | Endogenous/Xenobiotic | Induction (Liver) / Inhibition (Testes) | Induces hepatic CYP3A; inhibits testicular 17α-hydroxylase, reducing testosterone substrate. | Rat Liver, Rat Testicular Cells | usda.govnih.gov |

Competitive Metabolism with Other Substrates

The rate of this compound synthesis can be altered by the presence of other chemical compounds that are metabolized by the same cytochrome P450 enzymes. This phenomenon, known as competitive metabolism, occurs when multiple substrates vie for the same active site on an enzyme.

A clear example of this is the interaction between testosterone and the antibiotic erythromycin at the active site of CYP3A4. At lower concentrations, these two compounds act as direct competitive inhibitors for each other capes.gov.br. When both are present, the rate of 6β-hydroxylation of testosterone is decreased because some enzyme molecules are occupied with metabolizing erythromycin, and vice-versa. This principle extends to 6α-hydroxylation where CYP3A4 is involved.

The metabolism of certain antineoplastic drugs also illustrates this competition. The chemotherapy agent docetaxel (B913) has its hydroxylation significantly reduced by CYP3A inhibitors, including testosterone capes.gov.br. Conversely, the related drug paclitaxel can reduce the rate of docetaxel hydroxylation, demonstrating competition. However, the interaction is complex; docetaxel inhibits one of paclitaxel's metabolic pathways but not its 6α-hydroxylation, highlighting the intricate nature of substrate interactions within the enzyme's active site capes.gov.br.

Endogenous substances can also be competitive substrates. Studies on rat liver microsomes have shown that polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), competitively inhibit the CYP3A-mediated 6β-hydroxylation of testosterone researchgate.net. This suggests that dietary lipids can compete with testosterone, thereby influencing its metabolic fate, including the rate of 6α-hydroxylation.

| Substrate | Competing Compound | Enzyme | Outcome | Citation |

|---|---|---|---|---|

| Testosterone | Erythromycin | CYP3A4 | Mutual competitive inhibition of metabolism. | capes.gov.br |

| Docetaxel | Testosterone | CYP3A | Testosterone inhibits docetaxel hydroxylation. | capes.gov.br |

| Testosterone | Docosahexaenoic Acid (DHA) | CYP3A | DHA competitively inhibits testosterone hydroxylation. | researchgate.net |

Influence of Physiological States in Animal Models

The internal physiological environment, particularly the hormonal milieu, plays a significant role in regulating the enzymes that metabolize testosterone. Studies in animal models provide insight into how these states can alter the production of this compound.

The administration of sex hormones like estrogen can profoundly alter the metabolic landscape. In mice, treatment with estradiol (B170435) resulted in widespread changes to gene expression in the reproductive tract, including for genes associated with steroid metabolism nih.gov. While this study did not measure metabolite levels directly, it demonstrates that a high-estrogen state re-programs the enzymatic machinery responsible for steroid processing. Furthermore, studies in female rats have shown that the metabolic effects of chronic testosterone administration on body weight and fat mass are dependent on the presence of estrogen mdpi.com. These findings suggest that the balance of sex hormones is a critical determinant of how androgens are metabolized.

Exposure to endocrine-disrupting chemicals can also modify testosterone metabolism in a sex-specific manner. For instance, female rats treated with technical-grade DDT showed an increased hepatic production of this compound compared to controls, suggesting that this xenobiotic shifts testosterone metabolism in a way that could be described as more masculine nih.gov. This highlights how environmental exposures can create a physiological state that alters steroid hormone homeostasis.

Metabolic Fate and Distribution in Biological Research Systems

In Vitro Metabolic Studies of 6alpha-Hydroxytestosterone Formation

In vitro systems are fundamental for isolating and understanding the specific biochemical processes involved in the formation of this compound. These controlled environments allow researchers to investigate enzymatic activities and cellular metabolism in detail.

Studies Using Liver Microsomes (e.g., rat, human fetal)

Liver microsomes, which are vesicles derived from the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a standard tool for studying steroid metabolism.

The formation of this compound has been demonstrated in liver microsomal preparations from various species. In a landmark study, the incubation of testosterone (B1683101) with microsomes from human fetal liver resulted in the isolation and identification of this compound, marking the first evidence of 6alpha-hydroxylation of a C19 steroid in human liver tissue. nih.gov

In animal models, studies using rat liver microsomes have also identified this compound as a product of testosterone metabolism. ebi.ac.uk When female rats were treated with high doses of androstenedione (B190577), the subsequent analysis of their liver microsomes incubated with testosterone showed a significant increase in the formation of this compound, among other metabolites. ebi.ac.uk This suggests that the enzymatic pathways leading to its formation can be induced.

While 6beta-hydroxytestosterone (B48783) is typically the major metabolite of testosterone in both human and pig liver microsomes, this compound is also produced, albeit as a minor metabolite in human microsomes. A sensitive high-performance liquid chromatography (HPLC) method has been developed to simultaneously measure testosterone and its various hydroxylated metabolites, including this compound, in liver microsome incubations. ebi.ac.ukresearchgate.net

Formation of this compound in Liver Microsome Studies

| Species | Key Findings | Reference |

|---|---|---|

| Human (fetal) | First demonstration of 6alpha-hydroxylation of a C19 steroid (testosterone) in human liver microsomes. | nih.gov |

| Human (adult) | Identified as a minor metabolite of testosterone, with 6beta-hydroxytestosterone being the major product. | |

| Rat (female) | Formation was significantly increased following high-dose androstenedione treatment, indicating inducibility of the metabolic pathway. | ebi.ac.uk |

| Pig | Testosterone metabolism primarily yields 6beta-hydroxytestosterone; this compound is not a major metabolite. |

Metabolism in Isolated Cells and Cell Lines (e.g., HepaRG cells, hippocampal neurons)

Isolated cells and continuously cultured cell lines offer a more integrated system than microsomes, preserving cellular architecture and intracellular signaling pathways. The HepaRG cell line, a human hepatoma line, is widely used as a reliable surrogate for primary human hepatocytes because it expresses a broad range of liver-specific functions, including cytochrome P450 enzymes. researchgate.net These cells can be cultured for extended periods while maintaining their differentiated state and metabolic activity. nih.govwur.nl Studies utilize HepaRG cells to investigate the metabolism of various compounds, including the enzymatic activities that would lead to the formation of testosterone metabolites. researchgate.netnih.gov

Research on testosterone metabolism has also extended to neural tissues. Studies using rat brain have shown that microsomal fractions can metabolize testosterone into several hydroxylated products. ebi.ac.uk While these studies identified various metabolites, including 1beta-, 2beta-, 6beta-, 15alpha-, 15beta-, and 16beta-hydroxytestosterone, the focus was not specifically on hippocampal neurons but on whole brain preparations. ebi.ac.uk The metabolism in brain tissue suggests a potential role for local steroid modulation, with different cytochrome P450 isozymes being expressed compared to the liver. ebi.ac.uk

Subcellular Localization of 6alpha-Hydroxylase Activity (e.g., microsomal, mitochondrial)

The enzymes responsible for the 6alpha-hydroxylation of steroids are primarily located within the microsomal fraction of the cell, which corresponds to the endoplasmic reticulum. nih.gov Studies on saturated steroid 6alpha-hydroxylase in extrahepatic human tissues found the highest specific activity in microsome-enriched preparations. nih.gov This localization is consistent with the role of cytochrome P450 enzymes, which are membrane-bound proteins in the endoplasmic reticulum. nih.govwikipedia.org

In contrast, studies on rat brain tissue found that while the microsomal fraction produced a variety of hydroxylated testosterone metabolites, the mitochondrial fraction primarily metabolized testosterone to androstenedione. ebi.ac.uk This indicates a differential distribution of steroid-metabolizing enzymes within the subcellular compartments of neural cells, with hydroxylation activities, including the potential for 6alpha-hydroxylation, being concentrated in the microsomes. ebi.ac.uk

In Vivo Metabolic Studies in Animal Models

In vivo studies in animal models are essential for understanding the complete picture of a compound's metabolic fate, including its distribution across different tissues and its turnover rate under physiological conditions.

Distribution and Turnover in Various Animal Tissues and Organs (e.g., rat brain, liver, kidney, prostate, seminal vesicles, muscle)

Following its formation, this compound is distributed to various tissues. In humans, it is a known metabolite found in the liver and kidneys. nih.gov Animal studies provide more detailed distribution data. Research in rats has demonstrated that testosterone undergoes metabolism in multiple organs. The brain, for instance, possesses the enzymatic machinery to metabolize testosterone locally. ebi.ac.uk

Studies on the water flea, Daphnia magna, identified this compound as one of several excreted metabolites of testosterone, indicating its formation and clearance in this invertebrate model. osti.gov In rats, the liver is a primary site of steroid metabolism, and the formation of this compound has been well-documented in liver microsomal studies. ebi.ac.uk While specific data on the concentration of this compound in the prostate, seminal vesicles, and muscle is less detailed, the presence of steroid-metabolizing enzymes in these androgen-sensitive tissues suggests they are potential sites of local testosterone conversion and action.

Tissue and System Distribution of this compound

| System/Organism | Tissue/Location | Finding | Reference |

|---|---|---|---|

| Human | Liver, Kidney | Identified as a known metabolite. | nih.gov |

| Rat | Liver | Formation demonstrated in liver microsomes. | ebi.ac.uk |

| Rat | Brain | Brain microsomes metabolize testosterone into multiple hydroxylated products. | ebi.ac.uk |

| Daphnia magna (Water flea) | Excreted Metabolite | Identified as one of six hydroxylated metabolites of testosterone. | osti.gov |

Identification of this compound as a Primary or Secondary Metabolite in Animal Systems

This compound is considered a primary metabolite of testosterone. nih.govnih.gov It is formed through a direct hydroxylation reaction, a common phase I metabolic transformation catalyzed by cytochrome P450 enzymes. nih.gov In various metabolic systems, from human fetal liver microsomes to intact animal models, it appears as one of several monohydroxylated products derived from the testosterone molecule. nih.govebi.ac.ukosti.gov

However, it is often a minor metabolite compared to other hydroxylated forms, such as 6beta-hydroxytestosterone, which is frequently the most abundant product of testosterone metabolism in the liver. ebi.ac.uk The formation of this compound and a related metabolite, 17Beta-hydroxy 4,6-androstadiene-3-one, appears to be catalyzed by the same isozymes of cytochrome P-450 in rat liver microsomes. The characterization of this compound as a direct, albeit sometimes minor, metabolite is crucial for mapping the complete metabolic network of androgens in various species.

Tissue-Specific Metabolism and Localization of 6alpha-Hydroxylase Activity

The enzymatic production of this compound from testosterone is not uniformly distributed throughout the body. Specific tissues exhibit distinct capacities for this biotransformation, with the brain and liver being primary sites of interest in research.

Brain Metabolism of Testosterone to this compound

The brain is a key site for the metabolism of steroid hormones, a process that can modulate neuronal function and behavior. ane.pl In the rat brain, testosterone is converted to several hydroxylated metabolites, with this compound being identified as a principal product in control animals. nih.gov This conversion is catalyzed by cytochrome P450 (P450) enzymes located within brain microsomes. nih.govnih.gov

Research using rat brain subcellular fractions has demonstrated that microsomal preparations are capable of metabolizing testosterone to various hydroxylated forms, including 1-beta, 2-beta, 6-alpha, 15-alpha, and 15-beta-hydroxytestosterone. nih.govebi.ac.uk Immunoinhibition studies have implicated specific P450 isozymes in this process. For instance, a monoclonal antibody recognizing cytochromes P450e and P450a was found to inhibit the formation of 6alpha-hydroxylated metabolites of testosterone in rat brain microsomes. nih.govebi.ac.uk This highlights the role of specific P450 enzymes in the regional neurochemistry of androgens.

Hepatic Metabolism and its Contribution

The liver is a central organ for steroid metabolism, and the 6alpha-hydroxylation of testosterone is a notable pathway. In human fetal liver microsomes, the biosynthesis of this compound from testosterone has been identified, marking the first instance of 6alpha-hydroxylation of a C19 steroid in the human liver. nih.gov

In adult female C57BL/6J mice, hepatic microsomal fractions have been shown to metabolize testosterone into a variety of hydroxylated products, including this compound. nih.gov This process is catalyzed by steroid hydroxylases within the liver microsomes. nih.gov Studies in pregnant and non-pregnant female rats have also demonstrated the formation of this compound in the liver. researchgate.net In these studies, the administration of androstenedione led to a significant increase in the formation of this compound at the highest dose level in pregnant rats, indicating that exposure to certain compounds can modulate this metabolic pathway. researchgate.netebi.ac.uk

Comparative Metabolism Across Animal Species

The metabolic pathways of testosterone, including 6alpha-hydroxylation, can vary significantly between different animal species. These differences are crucial to consider in translational research where animal models are used to predict human responses.

Inter-species Differences in 6alpha-Hydroxylation

The rate and profile of testosterone hydroxylation exhibit marked differences across species. For example, while this compound is a metabolite in rats, mice, and humans, the relative abundance of different hydroxylated products can vary. nih.govnih.govnih.gov In some species, other hydroxylation pathways may predominate. For instance, in several ruminant species, 6beta-hydroxytestosterone and androstenedione are the most significant products of testosterone oxidation in liver microsomes. nih.gov

The table below summarizes findings on the formation of various testosterone metabolites in different species, illustrating the inter-species variability in testosterone metabolism.

| Species | Primary Metabolites of Testosterone in Liver Microsomes | Key Findings |

| Human (fetal) | This compound nih.gov | First evidence of 6alpha-hydroxylation of C19 steroids in human liver. nih.gov |

| Mouse (female C57BL/6J) | 1epsilon-, 2beta-, 6alpha-, 6beta-, 7alpha-, 15alpha-, 15beta-, 16alpha-, and 16beta-hydroxytestosterone; androstenedione. nih.gov | Demonstrates a wide array of hydroxylated metabolites. nih.gov |

| Rat (female) | 6alpha-, 15beta-, 7alpha-, 16beta-, and 2beta-hydroxytestosterone. researchgate.net | Formation of this compound increased with high doses of androstenedione. researchgate.net |

| Ruminants (Mouflon, Fallow Deer) | Androstenedione and 6beta-hydroxytestosterone. nih.gov | High CYP3A-dependent testosterone 6beta-hydroxylase activity. nih.gov |

| Horse | 2-hydroxytestosterone, androstenedione, 6beta-hydroxytestosterone (low levels). researchgate.net | 2-hydroxytestosterone is a notable metabolite not previously described in equines. researchgate.net |

Implications for Translational Animal Model Research

The observed inter-species differences in the 6alpha-hydroxylation of testosterone have significant implications for the use of animal models in research intended for human application. The specific cytochrome P450 enzymes responsible for testosterone metabolism and their relative activities can differ between species. nih.gov For example, while CYP3A4 is a major enzyme in human testosterone metabolism, the corresponding enzymes in animal models may have different substrate specificities and catalytic efficiencies. researchgate.netualberta.ca

These variations mean that the metabolic profile of testosterone in a given animal model may not accurately reflect that in humans. Consequently, the physiological or toxicological effects observed in an animal study may not be directly translatable. Therefore, a thorough understanding of the comparative metabolism of testosterone, including the 6alpha-hydroxylation pathway, is essential for selecting appropriate animal models and for the accurate interpretation and extrapolation of preclinical data to human scenarios. The differences in enzyme kinetics, such as Michaelis constants (Km) and maximal velocities (Vmax), for steroid hydroxylation between human and animal P450 enzymes further underscore the need for caution in translational research. ualberta.ca

Analytical Methodologies for Research and Quantification of 6alpha Hydroxytestosterone

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental step in the analysis of 6alpha-Hydroxytestosterone, enabling its separation from other structurally similar steroids and endogenous compounds. The choice of technique depends on the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of testosterone (B1683101) and its metabolites. nih.gov Methods have been developed for the simultaneous determination of testosterone and several of its metabolites, including this compound, in liver microsome samples. nih.gov A typical HPLC system for this purpose employs a column-switching semi-microcolumn setup. nih.gov After incubation and extraction from the biological matrix, the sample is loaded onto the HPLC system. nih.govebi.ac.uk The analytes are first concentrated on a pre-column and then transferred to an analytical column for separation using a gradient elution. nih.gov

In one such method, a C18 column is often used for separation. ebi.ac.uk Detection is commonly performed using an ultraviolet (UV) detector, typically set at a wavelength of 254 nm, which allows for the clear separation and detection of the metabolites with high resolution. nih.govebi.ac.uk The robustness of HPLC methods is demonstrated by good reproducibility, with intra- and interday variability often below 10.7%. nih.gov These methods are instrumental in determining the activity of various enzymes, such as cytochrome P450 isozymes, involved in testosterone metabolism. nih.govsigmaaldrich.com

| Parameter | Specification |

|---|---|

| Technique | Column-switching semi-microcolumn HPLC |

| Analytical Column | C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18) |

| Mobile Phase | Gradient elution with mixtures of acetonitrile, methanol, and water |

| Detection | UV detector at 254 nm |

| Application | Simultaneous determination of testosterone and its hydroxylated metabolites in liver microsomes |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of steroid hormones, providing faster analysis times and greater resolution. This is achieved by using columns with smaller particle sizes (typically 1.7 µm). nih.govnih.gov UPLC systems are particularly effective for resolving multiple, closely related testosterone metabolites. nih.govresearchgate.net For instance, a UPLC method can resolve seven different monohydroxylated testosterone metabolites, including this compound, in a single run of just 2.5 minutes. nih.govresearchgate.net

These rapid and sensitive methods are suitable for high-throughput applications, such as measuring testosterone hydroxylase activity in biological samples like liver microsomes. nih.govresearchgate.net The enhanced separation power of UPLC is crucial for distinguishing between isobaric steroid hormones—compounds that have the same mass but different structures—which is a common challenge in steroid analysis. lcms.cz The use of UPLC technology allows for the selective quantification of these compounds, even at low levels. lcms.cz

Gas Chromatography (GC) is another powerful technique for the analysis of steroids, including this compound. nih.gov For GC analysis, steroids are typically chemically modified through a process called derivatization to increase their volatility and improve their chromatographic behavior. researchgate.net A common derivatization agent is a mixture of MSTFA/NH4I/ethanethiol, which creates trimethylsilyl (B98337) (TMS) derivatives of the analytes. researchgate.net

Following derivatization, the sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds are then detected. GC has been successfully used to identify a range of testosterone metabolites, including this compound, in samples from hepatic microsomal fractions. nih.gov The retention time of a compound on the GC column is a key parameter used for its identification. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Mass Spectrometry Approaches for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound. It is almost always coupled with a chromatographic separation technique to enhance selectivity and sensitivity.

The combination of liquid chromatography or gas chromatography with mass spectrometry provides a robust platform for steroid analysis. thermofisher.com

UPLC-MS/MS : This is a highly sensitive and selective method for the simultaneous determination of testosterone and its metabolites. nih.gov A UPLC/MS method was developed to quantify seven monohydroxyl testosterone metabolites, including this compound, in rat liver microsomes. nih.govresearchgate.net This approach combines the superior separation of UPLC with the specific detection capabilities of tandem mass spectrometry (MS/MS). nih.govnih.govresearchgate.net

LC-MS/MS : Liquid chromatography-tandem mass spectrometry is considered a gold-standard method for the accurate and precise measurement of steroid hormones. lcms.czmdpi.com It overcomes the analytical interferences often seen with other methods. lcms.cz LC-MS/MS systems, often utilizing a triple quadrupole mass spectrometer, are used for the quantitative analysis of numerous steroids in complex matrices like plasma and serum. thermofisher.comsigmaaldrich.com

GC-MS : Gas chromatography-mass spectrometry is a well-established technique for identifying and quantifying steroids. nih.govresearchgate.net After separation by GC, the analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for definitive identification. nih.gov GC-MS has been used to identify this compound in studies of testosterone metabolism. nih.gov The technique can be operated in full-scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode, where only specific ion masses are monitored. researchgate.net

| Technique | Key Features | Typical Application for this compound |

|---|---|---|

| UPLC-MS(/MS) | High resolution, speed, and sensitivity; resolves isobaric compounds. nih.govlcms.cz | Rapid quantification of multiple testosterone metabolites in liver microsomes. nih.govresearchgate.net |

| LC-MS/MS | High specificity and precision; considered a reference method for steroid analysis. lcms.czmdpi.com | Accurate quantification in complex biological fluids like serum and plasma. thermofisher.com |

| GC-MS | Requires derivatization; provides unique mass spectral fingerprints for identification. nih.govresearchgate.net | Identification and metabolic profiling in hepatic microsomal fractions. nih.gov |

Selected Reaction Monitoring (SRM) and its multiplexed version, Multiple Reaction Monitoring (MRM), are targeted mass spectrometry techniques performed on triple quadrupole instruments that offer exceptional sensitivity and specificity for quantifying compounds in complex mixtures. proteomics.com.aucuni.cz These modes are key for the low-level detection of metabolites like this compound. nih.govresearchgate.net

The process involves two stages of mass filtering. cuni.czsrmatlas.org First, the precursor ion (a specific ion of the target molecule, e.g., protonated this compound) is selected in the first quadrupole (Q1). thermofisher.com This ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. thermofisher.com Finally, a specific fragment ion (product ion) unique to the precursor is selected in the third quadrupole (Q3) and measured by the detector. thermofisher.com This specific precursor-to-product ion pair is known as a "transition." cuni.czsrmatlas.org

By monitoring one or more of these highly specific transitions, MRM can selectively quantify a target analyte with minimal interference from the surrounding matrix. proteomics.com.au An MRM method was successfully used in a UPLC/MS system to quantify seven testosterone metabolites, including this compound, demonstrating the power of this approach for achieving both speed and selectivity. nih.govresearchgate.net The high duty cycle and specificity of SRM/MRM result in quantitative analyses with unmatched sensitivity. cuni.czsrmatlas.org

Ionization Techniques (e.g., APCI, ESI)

In the mass spectrometric analysis of this compound and related steroids, soft ionization techniques are paramount to preserve the molecular structure during the transition to a charged, gas-phase ion. The two most prominent atmospheric pressure ionization (API) methods used are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). aocs.org

Electrospray Ionization (ESI) is a technique that applies a high voltage to a liquid sample stream, creating a fine aerosol of charged droplets. thermofisher.com A process of solvent evaporation, known as desolvation, leaves the charges on the analyte molecules, which are then directed into the mass spectrometer. thermofisher.com ESI is particularly well-suited for compounds that are already ionizable in solution. taylorandfrancis.com However, it can be susceptible to matrix effects like ion suppression, where other components in the sample interfere with the ionization of the target analyte. taylorandfrancis.combohrium.com

Atmospheric Pressure Chemical Ionization (APCI) is often favored for the analysis of less polar and more thermally stable molecules that are not as effectively ionized by ESI, a category that includes many steroids. taylorandfrancis.combohrium.com In APCI, the sample is first vaporized in a heated nebulizer. A corona discharge needle then ionizes the surrounding solvent and nitrogen gas molecules. thermofisher.comtaylorandfrancis.com These primary ions subsequently transfer their charge to the analyte molecules through gas-phase chemical reactions, typically forming a protonated molecule [M+H]⁺. thermofisher.comemory.edu This makes APCI a robust choice for steroid quantification in complex biological matrices, as it can be less prone to ion suppression than ESI. taylorandfrancis.combohrium.com

Sample Preparation Strategies for Biological Matrices in Research

The accurate analysis of this compound from biological sources, such as in vitro metabolism studies, necessitates rigorous sample preparation to isolate the analyte from interfering substances.

Extraction Techniques from Microsomal Incubations and Tissue Homogenates

In research settings, this compound is often studied as a metabolite of testosterone formed in liver microsome incubations. nih.gov To analyze the compound, it must first be extracted from the aqueous incubation mixture, which contains proteins, salts, and other components.

A widely used method is liquid-liquid extraction (LLE) with an organic solvent. Following the incubation period, the reaction is typically stopped, and a water-immiscible solvent is added.

Ethyl acetate is frequently employed to extract testosterone and its hydroxylated metabolites from microsomal preparations. ebi.ac.uknih.gov After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analytes is collected and evaporated to dryness. ebi.ac.uknih.gov The dried residue is then reconstituted in a suitable solvent for chromatographic analysis. ebi.ac.uknih.gov

Methylene chloride has also been used in a single-step extraction method for testosterone and its metabolites from microsomal incubates, demonstrating high extraction recoveries. nih.gov

Derivatization Methods for Enhanced Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, which is particularly common in gas chromatography (GC) analysis. sigmaaldrich.com For steroids like this compound, which contain hydroxyl groups, derivatization is often employed to increase their volatility and thermal stability, making them more suitable for GC-MS. sigmaaldrich.comsciex.com

The most common derivatization technique for hydroxylated steroids is silylation . This reaction replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.com The resulting TMS-ether derivative is more volatile and less polar, leading to improved chromatographic peak shape and detection. While essential for many GC-MS methods, some specific protocols have been developed that allow for the analysis of hydroxylated testosterone metabolites without this step. nih.gov Another approach involves derivatization with hydroxylamine, which targets carbonyl groups. figshare.com

Method Validation and Performance Characteristics in Research Settings

To ensure that the data generated are reliable and reproducible, any analytical method used for the quantification of this compound must undergo rigorous validation. This process demonstrates that the method is suitable for its intended purpose, following principles often outlined in regulatory guidelines. europa.eu

Assessment of Linearity, Sensitivity (LOQ), Accuracy, and Precision

Method validation assesses several key performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Sensitivity: Often defined by the Lower Limit of Quantification (LOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of recovery or percent bias. nih.gov

Precision: The degree of agreement among a series of measurements from the same sample, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov

Research studies validating assays for hydroxylated testosterone metabolites report strong performance characteristics. For instance, an LC-MS/MS method for 6β-hydroxytestosterone demonstrated excellent linearity, sensitivity, and reproducibility. researchgate.net Similarly, a GC-MS method for the same isomer showed high accuracy and precision over multiple runs. nih.gov

| Parameter | LC-MS/MS Method Example (for 6β-OHT) researchgate.net | GC-MS Method Example (for 6β-OHT) nih.gov |

|---|---|---|

| Linearity Range | 100–4000 ng/mL | 0.25–100 µM |

| Sensitivity (LOQ) | 20 ng/mL | Not specified, but linearity starts at 0.25 µM |

| Accuracy (% Recovery/Bias) | 87.7%–106.1% | 94.6%–104.2% |

| Precision (%CV or %RSD) | Within-day: 1.5%–7.7% Between-day: 4.8%–7.3% | <5% |

This table presents example validation data for the closely related isomer 6β-hydroxytestosterone, illustrating typical performance characteristics for analytical methods in this compound class.

Challenges in Baseline Separation from Other Hydroxylated Isomers

A significant analytical challenge in the study of this compound is its separation from other structural isomers. Testosterone can be hydroxylated at numerous positions, leading to a variety of metabolites (e.g., 1β-, 2β-, 6β-, 7α-, 15α-, 16α-hydroxytestosterone) that have the exact same molecular weight and often similar polarities. ebi.ac.uknih.gov

This structural similarity makes their chromatographic separation difficult. Standard HPLC or GC methods may fail to achieve baseline separation , where the chromatographic peaks of two different compounds return to the baseline before the next one elutes. Without baseline separation, co-elution can occur, leading to inaccurate quantification. One study noted that while their HPLC method could separate most testosterone metabolites, it was unable to resolve this compound from 15beta-hydroxytestosterone, requiring the use of a secondary chromatographic system to distinguish them. ebi.ac.uk This underscores the critical need for developing high-resolution chromatographic methods, such as those using advanced column chemistries or ultra-performance liquid chromatography (UPLC), to ensure the accurate and specific measurement of this compound in the presence of its isomers. ebi.ac.uk

Application in Research Studies to Measure Hydroxylase Activities

The quantification of 6α-Hydroxytestosterone, alongside other hydroxylated metabolites of testosterone, is a critical tool in biochemical and pharmacological research for characterizing the activity of specific hydroxylase enzymes, particularly members of the cytochrome P450 (CYP) superfamily. The principle of this application lies in using testosterone as a probe substrate. When incubated with a biological system, such as liver microsomes or recombinant enzymes, testosterone is metabolized into a distinct profile of hydroxylated products. The rate and regioselectivity of this hydroxylation provide a functional fingerprint of the active enzymes.

Research studies utilize this method to understand the constitutive expression of CYP isozymes in different tissues and to investigate phenomena such as enzyme induction and inhibition by various compounds. nih.govcapes.gov.br The pattern of metabolites, including 2α-, 2β-, 6β-, 7α-, 16α-, and 16β-hydroxytestosterone, serves as a qualitative and quantitative probe of the CYP enzyme population. nih.gov

Detailed Research Findings

The formation of 6α-Hydroxytestosterone has been identified in various experimental systems, providing insights into the specific enzymes responsible for its production.

Tissue and Enzyme Specificity : Studies using rat brain subcellular fractions have demonstrated the formation of multiple testosterone metabolites, including 1β-, 2β-, 6β-, 15α-, 15β-, 16β-, and 6α-hydroxylated products in brain microsomes. nih.gov In these studies, immunoinhibition experiments showed that a monoclonal antibody (BEA33) could inhibit the formation of 6α-hydroxylated metabolites, suggesting the involvement of specific P450 isozymes (related to CYP2A, CYP2B, or CYP2E families) in this particular metabolic pathway in the brain. nih.gov

Correlation with CYP3A Activity : In studies with human liver microsomes, the 6α-hydroxylation of bile acids like taurochenodeoxycholic acid and lithocholic acid was found to be catalyzed efficiently by CYP3A4. nih.gov The rate of this 6α-hydroxylation showed a strong correlation with testosterone 6β-hydroxylation, a well-established marker for CYP3A4 activity. nih.gov This indicates that while 6β-hydroxylation is the primary marker for CYP3A4, the formation of other metabolites can provide a more nuanced view of its catalytic function and substrate specificity. nih.govnih.govresearchgate.net

Kinetic Analysis : The measurement of metabolite formation over time and at different substrate concentrations allows for the determination of key enzyme kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). For example, a study on the 6α-hydroxylation of taurochenodeoxycholic acid by recombinant CYP3A4 determined a V_max of 18.2 nmol/nmol P450/min and an apparent K_m of 90 µM. nih.gov Such data are fundamental for comparing enzyme efficiency and understanding the dynamics of metabolic pathways.

Analytical Methodologies

To accurately measure 6α-Hydroxytestosterone and distinguish it from its isomers, researchers employ advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) : HPLC is a foundational technique used to separate the various monohydroxylated derivatives of testosterone. nih.govnih.gov An enhanced resolution HPLC method was able to achieve baseline separation of most hydroxytestosterones. nih.govebi.ac.uk However, co-elution can be a challenge; for instance, 6α-hydroxytestosterone and 15β-hydroxytestosterone required a secondary chromatography system for complete separation, highlighting the need for highly specific methods. nih.govebi.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Modern studies frequently rely on the superior sensitivity and specificity of LC-MS/MS. An ultra-performance liquid chromatography and mass spectrometry (UPLC/MS) method was developed to simultaneously quantify seven monohydroxylated testosterone metabolites, including 6α-hydroxytestosterone, in rat liver microsomes. nih.gov This method resolved all target metabolites within a rapid 2.5-minute run time, making it suitable for high-throughput screening of hydroxylase activity in biological samples. nih.gov

The table below summarizes findings from a study on rat brain microsomes, illustrating the profile of testosterone metabolites produced.

| Metabolite | Observed in Rat Brain Microsomes | Notes |

|---|---|---|

| This compound | Yes | Formation inhibited by monoclonal antibody BEA33. nih.gov Required a second chromatography system to separate from 15beta-Hydroxytestosterone. nih.govebi.ac.uk |

| 1beta-Hydroxytestosterone | Yes | Formation inhibited by monoclonal antibody BEA33. nih.gov |

| 2beta-Hydroxytestosterone | Yes | Formation inhibited by monoclonal antibody BEA33. nih.gov |

| 6beta-Hydroxytestosterone (B48783) | Yes | A major metabolite in many tissues. ebi.ac.uk |

| 15alpha-Hydroxytestosterone | Yes | Formation inhibited by monoclonal antibody BEA33. nih.gov |

| 15beta-Hydroxytestosterone | Yes | Co-eluted with this compound in the primary HPLC system. nih.govebi.ac.uk |

| 16beta-Hydroxytestosterone | Yes | - |

| Androstenedione (B190577) | Yes | Also formed in mitochondrial fractions. nih.gov |

The following table presents enzyme kinetic data for hydroxylation reactions catalyzed by CYP3A4, demonstrating how metabolite quantification leads to functional enzyme characterization.

| Substrate | Reaction | Enzyme | Apparent K_m (µM) | V_max (nmol/nmol P450/min) | Source |

|---|---|---|---|---|---|

| Taurochenodeoxycholic acid | 6alpha-hydroxylation | Recombinant Human CYP3A4 | 90 | 18.2 | nih.gov |

| Taurochenodeoxycholic acid | 6alpha-hydroxylation | Human Liver Microsomes | 716 | Not Reported | nih.gov |

| Testosterone | 6beta-hydroxylation | Human Liver Microsomes | Similar to K_i for erythromycin (B1671065) | Not Reported | capes.gov.br |

| Erythromycin | N-demethylation | Human Liver Microsomes | Similar to K_i for testosterone | Not Reported | capes.gov.br |

Biological Significance and Research Applications of 6alpha Hydroxytestosterone

Role as an Enzymatic Biomarker in Research

The measurement of testosterone (B1683101) metabolites is a cornerstone of in vitro drug metabolism studies. The formation of hydroxylated products, including 6alpha-Hydroxytestosterone, serves as a critical indicator of the activity of specific enzyme systems.

The metabolism of testosterone into its various hydroxylated forms is widely used to study the activity of cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, which is responsible for metabolizing a vast number of pharmaceuticals. nih.gov While the formation of 6beta-hydroxytestosterone (B48783) is the most commonly measured marker for CYP3A4 activity, the production of this compound is also a relevant metabolic pathway. nih.govresearchgate.net

Research comparing different species has highlighted the utility of this compound as a differential biomarker. For instance, studies using hepatocyte cultures have shown significant differences in its production between species. In one investigation, porcine hepatocytes were found to produce substantially less this compound compared to human hepatocytes. nih.gov This distinction underscores its value in studies of cross-species physiological compatibility, such as those evaluating the use of porcine cells in bioartificial liver support systems. nih.gov

The following table summarizes the utility of testosterone metabolites as biomarkers for Cytochrome P450 activity.

Table 1: Testosterone Metabolites as CYP450 Biomarkers| Metabolite | Primary Associated Enzyme | Research Application | Key Findings | Citations |

|---|---|---|---|---|

| This compound | Cytochrome P450 Family | Species-specific metabolic profiling | Porcine hepatocytes produce significantly less 6alpha-HT compared to human hepatocytes. nih.gov | nih.gov |

| 6beta-Hydroxytestosterone | CYP3A4, CYP3A5 | Probe for CYP3A4/5 activity, inhibition, and induction studies. | It is the major metabolite of testosterone in human liver microsomes. nih.govbdj.co.jp Its formation is a robust indicator of CYP3A4 function. nih.govnih.gov | nih.govbdj.co.jpnih.gov |

| 2-hydroxytestosterone | Equine CYPs, Human CYP3A4 | Comparative enzyme kinetics | This metabolite was identified in equine CYPs, with production levels differing from human CYP3A4. researchgate.net | researchgate.net |

The quantification of this compound, alongside other metabolites, is crucial for assessing how new drug candidates may interact with metabolic enzymes. Enzyme induction (an increase in enzyme synthesis) or inhibition (a decrease in activity) can lead to significant drug-drug interactions. In vitro systems, such as cryopreserved human hepatocytes and liver microsomes, are standard models for these assessments. nih.govresearchgate.net

By incubating these systems with testosterone and a test compound, researchers can measure changes in the rate of metabolite formation. For example, a significant decrease in the production of hydroxylated testosterone metabolites in the presence of a test compound indicates that it is an inhibitor of the responsible CYP enzyme. Conversely, an increase in metabolite formation after pre-treatment with a compound suggests it is an enzyme inducer. nih.gov Assays designed to measure testosterone metabolites are often validated using known inhibitors like ketoconazole (B1673606) and inducers like rifampicin (B610482) to confirm their utility in these screening studies. nih.govnih.gov

Utility as a Probe Substrate for Specific Cytochrome P450 Isoform Activity (e.g., CYP3A4)

Investigation of Cellular and Molecular Interactions

Beyond its role as a metabolic biomarker, research aims to understand the direct cellular and molecular effects of this compound.

Ligand-receptor interactions are fundamental to cellular signaling, where the binding of a molecule (ligand) to a specific receptor protein initiates a cellular response. numberanalytics.com As a steroid metabolite, this compound has the potential to act as a ligand for various receptors, including nuclear receptors that regulate gene transcription. The specificity of these interactions is determined by the structural fit between the ligand and the receptor's binding site. numberanalytics.com

The investigation of these potential interactions in research models is an ongoing field. Modern techniques such as thermal melt analysis and microscale thermophoresis allow for the precise measurement of binding affinity between a protein and a potential ligand. While specific, high-affinity receptors for this compound have not been fully characterized in the literature, its structural similarity to other active steroids suggests that such interactions are possible and warrant further investigation to elucidate any potential biological functions.

Steroid hormones and their metabolites can exert profound effects on cellular function by modulating gene expression. This often occurs when the steroid-receptor complex binds to DNA and alters the transcription of target genes.

A critical area of neuronal research involves the expression of tubulin proteins, which are the building blocks of microtubules. mdpi.com Microtubules are essential for maintaining cell structure, intracellular transport, and cell division. nih.gov In neurons, the expression of specific tubulin isotypes, such as beta-tubulin III, is considered a marker of neuronal development and differentiation. researchgate.netresearchgate.net The dynamic regulation of the microtubule network is vital for processes like axon guidance. uniprot.org

While direct research linking this compound to the regulation of beta-tubulin expression in neurons is not prominently documented, studies have shown that the cellular environment can connect steroid metabolism and gene expression. For example, the presence of inflammatory cytokines has been shown to alter both the production of this compound in hepatocytes and the expression of genes encoding acute-phase proteins like C-reactive protein. nih.gov This indicates that the pathways governing steroid metabolism and cellular gene expression are interconnected, suggesting a potential for indirect influence.

Potential Ligand-Receptor Interactions in Research Models

Studies in Animal Disease Models (Pre-clinical, Non-human)

Animal disease models are non-human organisms used to study the processes of a human disease without risk to humans. wikipedia.org These models are invaluable for understanding disease mechanisms and for the preclinical evaluation of potential treatments.

While preclinical studies focusing specifically on the 6alpha-hydroxy isomer are limited in the available literature, research on the closely related metabolite, 6beta-Hydroxytestosterone, provides a compelling example of how a testosterone metabolite can be investigated in a disease model. In a study using a mouse model of angiotensin II-induced hypertension, researchers found that 6beta-Hydroxytestosterone, generated by the enzyme CYP1B1, plays a significant role in the associated vascular damage. researchgate.net

The key findings from this study on the 6beta-isomer are summarized in the table below.

Table 2: Research Findings for 6beta-Hydroxytestosterone in a Mouse Model of Hypertension

| Aspect Studied | Finding | Implication in Disease Model | Citation |

|---|---|---|---|

| Vascular Reactivity | 6beta-OHT contributes to increased vascular reactivity. | Suggests the metabolite is involved in the mechanisms leading to high blood pressure. | researchgate.net |

| Endothelial Dysfunction | The metabolite is implicated in endothelial dysfunction. | Points to a role in the damage to the inner lining of blood vessels seen in hypertension. | researchgate.net |

| Vascular Hypertrophy | Contributes to the thickening of the blood vessel walls. | This is a key pathological feature of chronic hypertension. | researchgate.net |

| Oxidative Stress | The metabolite was linked to the production of reactive oxygen species. | Highlights a molecular mechanism for the vascular damage caused by the metabolite. | researchgate.net |

These findings for the 6beta-isomer demonstrate that testosterone metabolites can be biologically active molecules with significant effects in the context of disease. researchgate.net Such studies provide a strong rationale for further investigation into the specific roles of this compound in relevant preclinical, non-human disease models.

Research on its Role in Hypertension and Inflammation in Male Mice

Currently, there is a notable lack of specific research investigating the direct role of this compound in hypertension and inflammation in male mice. The majority of available scientific literature on hydroxylated testosterone metabolites and their impact on cardiovascular and inflammatory processes focuses on its isomer, 6beta-Hydroxytestosterone. This isomer has been studied for its contribution to angiotensin II-induced hypertension and associated pathologies in male mice. However, equivalent studies specifically targeting the 6alpha isomer are not present in the current body of scientific research. Therefore, a definitive role for this compound in these specific physiological areas remains unestablished.

Exploration of its Influence in Other Physiological or Pathophysiological Processes in Animal Models

While research into its role in hypertension is sparse, some studies in animal models have explored the involvement of this compound in other metabolic processes, particularly within the brain and in response to external compounds.

A significant finding comes from a study on testosterone metabolism in rat brain microsomes. nih.gov In control rats not exposed to inducing agents, this compound was identified as the primary metabolite of testosterone. nih.gov This suggests a potential role for this compound in normal cerebral function and androgen signaling within the brain. The study also demonstrated that treatment with the anti-epileptic drug phenytoin (B1677684) dramatically altered this metabolic pathway, leading to a significant increase in the formation of other hydroxylated testosterone metabolites, while this compound was no longer the main product. nih.gov This indicates that the production and potential function of this compound in the brain can be influenced by xenobiotics. nih.gov

Another study highlighted the effect of the pesticide endosulfan (B1671282) on testosterone metabolism, noting that it increased the rate of production of this compound, alongside other metabolites. capes.gov.br This further supports the idea that this compound is involved in the metabolic response to xenobiotic substances.

The initial identification of this compound biosynthesis occurred in the microsomes of human foetal liver, suggesting a role in steroid metabolism during early development. nih.gov

Interactive Data Table: Testosterone Metabolism in Rat Brain Microsomes

| Condition | Primary Testosterone Metabolite | Other Metabolites | Implication | Source |

|---|---|---|---|---|

| Control (Untreated) | This compound | 6beta-Hydroxytestosterone, Androstenedione (B190577) (minor) | Suggests a role for this compound in normal brain physiology. | nih.gov |

| Phenytoin-Induced | 1this compound | 2alpha-, 6beta-, 16beta-Hydroxytestosterone, Androstenedione (all increased) | Demonstrates that xenobiotics can alter the primary testosterone metabolic pathway in the brain. | nih.gov |

Unexplored Biological Roles and Future Research Avenues

The biological role of this compound remains largely unexplored compared to other testosterone metabolites like dihydrotestosterone (B1667394) or its isomer, 6beta-Hydroxytestosterone. While it is confirmed as a human metabolite found in the liver and kidney, its specific functions are not well-defined. nih.gov The biological effects of even the more prevalent 6beta-hydroxytestosterone isomer are considered poorly studied, which places this compound further into uncharted territory. caymanchem.com

Future research should aim to elucidate the specific biological activities of this compound. Key avenues for investigation include:

Neurological Function: Based on the finding that it is the main testosterone metabolite in the normal rat brain, further research is warranted to understand its specific role in neural development, androgenic signaling in the brain, and behavior. nih.gov

Pharmacological and Toxicological Interactions: Investigating how various drugs and environmental toxins, such as phenytoin and endosulfan, alter its production could reveal its importance in metabolic pathways and as a potential biomarker for exposure or drug interactions. nih.govcapes.gov.br

Cardiovascular and Inflammatory Effects: Direct studies are needed to determine if this compound has any pro- or anti-hypertensive or inflammatory effects, thereby clarifying if it shares any properties with its 6beta-isomer or possesses a unique biological profile.

Comparative Endocrinology: Studies comparing its production and effects across different species and tissues, such as the observed lower production in porcine versus human hepatocytes, could provide insights into its evolutionary and physiological significance. medunigraz.atmedunigraz.at

Distinguishing the unique biological functions of this compound from its isomers is a critical step for future research to fully understand the complex landscape of androgen metabolism and its physiological consequences.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Testosterone |

| 6beta-Hydroxytestosterone |

| Androstenedione |

| 2alpha-Hydroxytestosterone |

| 1this compound |

| 16beta-Hydroxytestosterone |

| Dihydrotestosterone |

| Phenytoin |

| Endosulfan |

Chemical Synthesis and Isotopic Labeling for Research

Synthetic Approaches for Research Standards of 6alpha-Hydroxytestosterone

The availability of pure this compound is essential for its use as a standard in various research applications. Chemical synthesis provides a reliable method for obtaining this compound with high purity.

Development of Efficient Chemical Synthesis Routes

Efficient and scalable chemical synthesis routes are paramount for producing this compound for research purposes. While information on specific, large-scale industrial synthesis of this compound is not extensively detailed in the public domain, the principles of steroid chemistry guide its synthesis. parazapharma.com The development of these routes often focuses on achieving high yields and purity while minimizing the number of steps and the use of hazardous reagents. parazapharma.comrsc.org Custom synthesis services are often employed to produce reference standards for quality control and assurance during the commercial production of related compounds like testosterone (B1683101). synthinkchemicals.comsynthinkchemicals.com

Oxidation Reactions from Steroid Precursors

A key strategy in the synthesis of this compound involves the selective oxidation of steroid precursors. nih.govresearchgate.net This approach mimics the biological hydroxylation process and can be achieved through various chemical methods. For instance, the oxidation of a 3,5-diene precursor of testosterone has been utilized to synthesize 6β-hydroxytestosterone, a closely related isomer. nih.gov While this specific example yields the 6β-epimer, similar principles of directed oxidation can be applied to achieve the 6α-hydroxy configuration. The choice of oxidizing agent and reaction conditions is critical for achieving the desired stereoselectivity at the C-6 position. colab.ws Methods like microbial transformation have also been explored, where specific microorganisms can introduce hydroxyl groups at various positions on the steroid skeleton, including the 6α position. researchgate.net

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled versions of this compound are invaluable tools for understanding the mechanisms of the enzymes that metabolize it.

Deuterium (B1214612) and Tritium (B154650) Labeling Strategies

Deuterium (²H) and tritium (³H) are the most common isotopes used for labeling steroids like this compound. researchgate.netyoutube.commdpi.com The synthesis of these labeled compounds often involves introducing the isotope in the final steps to maximize incorporation and minimize loss. For example, 6β-hydroxy-[1α,16,16,17α-²H₄]testosterone has been synthesized through the UV-irradiated autoxidation of a deuterium-labeled testosterone derivative. nih.gov This method highlights a strategy where the core steroid structure is first labeled with deuterium, followed by the specific introduction of the hydroxyl group. nih.gov Metal-catalyzed hydrogen isotope exchange is another powerful technique, where a catalyst facilitates the exchange of hydrogen atoms with deuterium or tritium from a source like D₂O or T₂ gas. researchgate.netmdpi.com

Application in Probing Reaction Mechanisms and Isotope Effects

Isotopically labeled substrates are instrumental in elucidating reaction mechanisms, particularly for enzymes like cytochrome P450s. nih.govresearchgate.net By comparing the reaction rates of the unlabeled and labeled compounds, researchers can determine the kinetic isotope effect (KIE). A significant KIE indicates that the breaking of the C-H (or C-D/C-T) bond is a rate-limiting step in the reaction. researchgate.net For instance, studies on the 6β-hydroxylation of testosterone by cytochrome P450 3A4, using deuterium- and tritium-labeled testosterone, have provided deep insights into the stereochemistry and rate-limiting steps of the reaction. researchgate.net These studies revealed that only the 6β-hydrogen is abstracted, demonstrating the high stereoselectivity of the enzyme. researchgate.net

Utilization in Quantitative Research and as Internal Standards in Analytical Methods

The primary application of synthetically produced this compound, particularly its isotopically labeled forms, is in quantitative analysis. nih.govgoogle.comthermofisher.comlibretexts.orgshimadzu.com In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and controls. wuxiapptec.comrestek.com This standard helps to correct for variations in sample preparation, extraction efficiency, and instrument response. wuxiapptec.com

Isotopically labeled this compound is an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte. restek.com This ensures that it behaves similarly during the entire analytical process. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.govgoogle.com The use of such internal standards significantly improves the accuracy, precision, and reliability of quantitative methods for determining the concentration of this compound in biological matrices. nih.govthermofisher.comlibretexts.orgshimadzu.com

Conclusion and Future Perspectives in 6alpha Hydroxytestosterone Research

Summary of Current Understanding of 6alpha-Hydroxytestosterone's Research Profile

This compound is a C19 steroid and a hydroxylated derivative of testosterone (B1683101). Its research profile is primarily defined by its role as a metabolite in steroid hormone pathways. The initial identification of this compound was achieved through the incubation of testosterone with microsomes from human foetal liver, where it was isolated and characterized using thin-layer chromatography (TLC) and gas-liquid chromatography-mass spectrometry (GLC-MS). nih.gov This discovery marked the first instance of 6alpha-hydroxylation of a C19 steroid in human liver tissue. nih.gov